molecular formula C10H8ClN B1629308 8-Chloronaphthalen-2-amine CAS No. 843669-39-6

8-Chloronaphthalen-2-amine

Cat. No.: B1629308
CAS No.: 843669-39-6
M. Wt: 177.63 g/mol
InChI Key: JITGMSIXIAVJDG-UHFFFAOYSA-N
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Description

8-Chloronaphthalen-2-amine is a substituted naphthylamine derivative with a chlorine atom at the 8-position and an amine group at the 2-position of the naphthalene ring. Its molecular formula is C₁₀H₈ClN, and its molecular weight is 177.63 g/mol. The compound’s structure combines aromaticity with electron-withdrawing (chlorine) and electron-donating (amine) substituents, influencing its physicochemical properties and reactivity.

Properties

IUPAC Name

8-chloronaphthalen-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN/c11-10-3-1-2-7-4-5-8(12)6-9(7)10/h1-6H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JITGMSIXIAVJDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2)N)C(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90634696
Record name 8-Chloronaphthalen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90634696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

843669-39-6
Record name 8-Chloronaphthalen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90634696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Diazotization of 8-Aminonaphthalen-2-amine

A starting material such as 8-aminonaphthalen-2-amine undergoes diazotization using sodium nitrite (NaNO₂) in aqueous sulfuric acid (H₂SO₄) at 0–5°C. The resulting diazonium salt is unstable and requires immediate use.

Chloride Displacement

The diazonium salt is treated with cuprous chloride (CuCl) in hydrochloric acid (HCl), facilitating the substitution of the diazo group with chlorine. This step typically achieves moderate yields (50–60%) due to competing side reactions, such as dimerization or reduction.

Table 1. Sandmeyer Reaction Conditions and Yields

Starting Material Diazotization Agent Chloride Source Yield (%)
8-Aminonaphthalen-2-amine NaNO₂/H₂SO₄ CuCl/HCl 56
8-Nitronaphthalen-2-amine NaNO₂/HCl CuCl/HBr 49

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-mediated reactions offer superior regiocontrol, particularly for constructing the naphthalene backbone. Patent CN105732392A exemplifies a Suzuki-Miyaura coupling strategy using chloronitrobenzene derivatives.

Coupling of o-Chloronitrobenzene

o-Chloronitrobenzene reacts with potassium trifluoroborate aryl reagents in the presence of a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)). This forms a biphenyl intermediate, which is subsequently reduced to the amine.

Reduction of Nitro Group

The nitro group is reduced using hydrogen gas (H₂) over Raney nickel or palladium on carbon (Pd/C). This step achieves yields exceeding 80% under mild conditions (25–50°C, 1–3 atm H₂).

Table 2. Palladium-Catalyzed Synthesis Parameters

Aryl Halide Coupling Partner Catalyst Yield (%)
o-Chloronitrobenzene Potassium trifluoroborate Pd(OAc)₂ 83
2-Chloronaphthalene Boronic acid Pd(PPh₃)₄ 78

Ring-Opening Reactions of Triazine Derivatives

Journal of Chemical Research (2011) details a three-step synthesis leveraging 1H-naphtho[1,8-de]triazine as a key intermediate.

Triazine Formation

Naphthalene-1,8-diamine is treated with isoamyl nitrite in acetic acid, forming the triazine ring in 81% yield.

Halogenation and Amination

Copper-catalyzed ring-opening with hydrohalic acids (HCl, HBr, HI) introduces halogens at the 8-position. Subsequent Sandmeyer reactions with sodium cyanide (NaCN) yield nitriles, which are hydrolyzed to amines under acidic conditions.

Table 3. Triazine Ring-Opening Yields

Halide Source Product Yield (%)
HCl 8-Chloronaphthalene-1-carbonitrile 56
HBr 8-Bromonaphthalene-1-carbonitrile 53

Comparative Analysis of Methodologies

  • Sandmeyer Reaction : Cost-effective but limited by moderate yields and side reactions.
  • Palladium Catalysis : High yields and scalability but requires expensive catalysts.
  • Triazine Ring-Opening : Efficient for multi-halogenated naphthalenes but involves hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

8-Chloronaphthalen-2-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The chlorine atom can be reduced to form the corresponding hydrocarbon.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium hydroxide or alkyl halides in the presence of a base.

Major Products

    Oxidation: Formation of 8-nitronaphthalen-2-amine.

    Reduction: Formation of naphthalen-2-amine.

    Substitution: Formation of 8-alkylnaphthalen-2-amine or 8-hydroxynaphthalen-2-amine.

Scientific Research Applications

8-Chloronaphthalen-2-amine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-Chloronaphthalen-2-amine involves its interaction with molecular targets, such as enzymes or receptors. The chlorine atom and amine group can participate in hydrogen bonding, van der Waals interactions, and other non-covalent interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 8-Chloronaphthalen-2-amine with structurally related naphthylamine derivatives, focusing on substituent effects, physical properties, and applications.

Table 1: Comparison of Naphthylamine Derivatives

Compound Name CAS No. Substituents Molecular Formula Molecular Weight (g/mol) Key Physical Properties Notable Features
This compound Not provided Cl (8-position), NH₂ (2-position) C₁₀H₈ClN 177.63 Data not explicitly available Combines electron-withdrawing (Cl) and donating (NH₂) groups
1-Chloronaphthalen-2-amine 16452-11-2 Cl (1-position), NH₂ (2-position) C₁₀H₈ClN 177.63 Density: 1.289 g/cm³; Boiling point: 322.7°C Structural isomer of the target compound; chlorine position alters electronic effects
2-Naphthylamine (β-naphthylamine) 91-59-8 NH₂ (2-position) C₁₀H₉N 143.19 Known carcinogen; historical industrial use Lacks halogen substituents; simpler structure with higher volatility
4-Methoxynaphthalen-2-amine Not provided OCH₃ (4-position), NH₂ (2-position) C₁₁H₁₁NO 173.21 SMILES: O(c2cc(cc1ccccc12)N)C; Refractive index: Not provided Methoxy group introduces electron-donating effects, altering solubility
8-Nitronaphthalen-2-amine 607-38-5 NO₂ (8-position), NH₂ (2-position) C₁₀H₈N₂O₂ 188.18 Storage: 2–8°C; solubility data not provided Nitro group enhances electron withdrawal, increasing stability and potential toxicity
8-Amino-1,2,3,4-tetrahydro-naphthalen-2-ol 103791-24-8 NH₂ (8-position), OH (2-position), partially hydrogenated ring C₁₀H₁₃NO 163.22 Partially saturated ring; applications in intermediates Reduced aromaticity impacts reactivity and biological activity

Structural and Electronic Effects

  • Substituent Position : The position of substituents significantly alters electronic distribution. For example, this compound and 1-Chloronaphthalen-2-amine are structural isomers, but the chlorine’s position (8 vs. 1) affects resonance stabilization and dipole moments .
  • Electron-Withdrawing vs. Donating Groups: Chlorine (Cl) and nitro (NO₂) groups withdraw electron density, making the aromatic ring less reactive toward electrophilic substitution. This is evident in 8-Nitronaphthalen-2-amine’s higher molecular weight and stability compared to the target compound . Methoxy (OCH₃) and amine (NH₂) groups donate electrons, increasing solubility in polar solvents. For instance, 4-Methoxynaphthalen-2-amine’s methoxy group enhances hydrophilicity .

Physicochemical Properties

  • Boiling Points and Volatility : 1-Chloronaphthalen-2-amine has a boiling point of 322.7°C, higher than 2-Naphthylamine (sublimes at 294°C) due to increased molecular weight and halogen presence .
  • Toxicity and Safety: 2-Naphthylamine is a known carcinogen, while halogenated derivatives like this compound may exhibit different toxicological profiles due to altered metabolism .

Biological Activity

8-Chloronaphthalen-2-amine, an aromatic amine, is characterized by a chlorine atom at the 8-position of the naphthalene ring and an amino group at the 2-position. This compound has garnered attention for its potential biological activities, particularly in the context of mutagenicity and carcinogenicity. This article explores the biological activity of this compound, including its mechanisms of action, associated health risks, and relevant case studies.

The chemical formula for this compound is C₁₁H₈ClN. Its structure allows for various chemical reactions, including oxidation, reduction, and substitution. The presence of both the chlorine and amino groups contributes to its reactivity and potential biological activity.

This compound interacts with biological macromolecules, leading to significant effects:

  • DNA Interaction : Similar compounds have been shown to form DNA adducts, resulting in genotoxicity. This interaction can lead to mutations and cancer development.
  • Oxidative Stress : The compound may induce oxidative stress in cells, contributing to cellular damage and apoptosis.
  • Receptor Binding : The chlorine atom and amine group can participate in hydrogen bonding and van der Waals interactions, influencing binding affinity to various receptors.

Biological Activity and Health Risks

Research indicates that compounds like this compound may exhibit mutagenic and carcinogenic properties. Aromatic amines are known for their potential health risks due to their ability to interact with DNA:

  • Mutagenicity : Studies have shown that exposure to similar compounds can lead to increased mutation rates in various biological systems.
  • Carcinogenicity : Case studies have linked exposure to aromatic amines with elevated risks of bladder cancer among workers in industries using these compounds .

Case Studies

Several studies have highlighted the risks associated with exposure to aromatic amines:

  • Bladder Cancer Incidence : A cohort study reported a cumulative incidence of bladder cancer as high as 25% among workers exposed to 2-naphthylamine, an analogue of this compound. This study emphasized the significant risks posed by aromatic amines in occupational settings .
  • Animal Studies : Experimental studies have demonstrated that administration of related compounds resulted in increased tumor incidence in various animal models. For instance, oral administration of 2-naphthylamine led to significant increases in urinary bladder tumors in rats .

Comparative Analysis

To understand the unique properties of this compound, it is essential to compare it with similar compounds:

CompoundStructural DifferencesBiological Activity
8-Bromonaphthalen-2-amineBromine instead of chlorineSimilar mutagenic potential
8-Iodonaphthalen-2-amineIodine instead of chlorinePotentially higher reactivity
Naphthalen-2-amineNo halogen substitutionLower mutagenic risk

Q & A

What are the key challenges in synthesizing 8-Chloronaphthalen-2-amine, and how can they be addressed methodologically?

Synthesizing this compound involves navigating regioselectivity in chlorination and amine functionalization. A common approach involves:

  • Nucleophilic aromatic substitution : Chlorine substitution on the naphthalene ring requires careful control of reaction conditions (e.g., temperature, catalyst selection) to avoid side products like polychlorinated derivatives.
  • Protection/deprotection strategies : The amine group may require protection (e.g., acetylation) during chlorination to prevent undesired side reactions .
  • Advanced purification : Use preparative HPLC or column chromatography to isolate the target compound from structurally similar byproducts. Validate purity via melting point analysis and high-resolution mass spectrometry (HRMS) .

How can researchers resolve contradictory data regarding the reactivity of this compound in cross-coupling reactions?

Discrepancies in reported reactivity often stem from variations in:

  • Catalytic systems : Compare palladium-based catalysts (e.g., Pd(OAc)₂) versus copper-mediated systems, noting ligand effects on reaction efficiency .
  • Solvent polarity : Polar aprotic solvents like DMF may enhance nucleophilicity but could deactivate catalysts. Replicate experiments across solvents (e.g., THF, DMSO) to identify optimal conditions .
  • Analytical validation : Use NMR kinetics and GC-MS to track reaction progress and quantify intermediates. Cross-reference findings with computational models (e.g., DFT calculations) to validate mechanistic hypotheses .

What advanced spectroscopic techniques are critical for characterizing this compound’s electronic properties?

  • Multinuclear NMR : ¹H and ¹³C NMR identify substitution patterns, while ¹⁵N NMR clarifies amine protonation states .
  • UV-Vis and fluorescence spectroscopy : Probe π-π* transitions in the naphthalene ring to assess electronic delocalization and solvent effects .
  • X-ray photoelectron spectroscopy (XPS) : Quantify chlorine and nitrogen electron environments to confirm bonding motifs .

How should researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?

  • Accelerated stability studies : Incubate the compound in buffered solutions (pH 1–13) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC and track byproducts using tandem MS .
  • Kinetic modeling : Apply Arrhenius equations to predict shelf-life under standard storage conditions. Validate with real-time stability data .
  • Structural analysis : Compare pre- and post-stability samples via FTIR to identify hydrolytic or oxidative degradation pathways .

What computational strategies are recommended for predicting the biological activity of this compound derivatives?

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., cytochrome P450 enzymes) .
  • QSAR modeling : Train models on datasets of structurally related amines to predict toxicity or bioavailability. Validate with in vitro assays .
  • Electrostatic potential maps : Generate maps via Gaussian to identify nucleophilic/electrophilic sites for rational derivative design .

How can researchers address discrepancies in reported toxicity profiles of halogenated naphthylamines?

  • Systematic review : Follow Cochrane guidelines to aggregate data from primary sources, excluding studies with unvalidated methods or insufficient controls .
  • In vitro/in vivo correlation : Compare Ames test results (mutagenicity) with rodent carcinogenicity studies, adjusting for metabolic activation differences .
  • Dose-response analysis : Use Hill equation modeling to assess threshold effects and identify safe exposure limits .

What are best practices for ensuring reproducibility in synthetic protocols for this compound?

  • Detailed procedural documentation : Specify reagent grades, equipment calibration status, and environmental controls (e.g., humidity) .
  • Open-data sharing : Publish raw NMR spectra, chromatograms, and crystallographic data in supplementary materials .
  • Collaborative validation : Partner with independent labs to replicate key steps, using statistical tools (e.g., RSD%) to quantify variability .

How should literature reviews on halogenated aromatic amines be structured to identify research gaps?

  • Taxonomic categorization : Organize studies by synthesis method, application (e.g., medicinal chemistry), and analytical technique .
  • Critical appraisal : Use the AGENDA framework ( ) to evaluate methodological rigor, prioritizing studies with validated protocols and peer-reviewed data .
  • Gap analysis : Highlight understudied areas (e.g., environmental degradation pathways) and propose targeted experiments .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
8-Chloronaphthalen-2-amine
Reactant of Route 2
8-Chloronaphthalen-2-amine

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